N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C18H13N3O2S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H13N3O2S/c1-11-6-7-12(17-21-13-4-2-8-19-18(13)23-17)10-14(11)20-16(22)15-5-3-9-24-15/h2-10H,1H3,(H,20,22) |
InChI Key |
LPZGPGBXIPVDQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
A common approach involves the cyclization of 2-amino-5-methylpyridine derivatives with carbonyl-containing reagents. For example, treatment of 2-amino-5-methylpyridine with ethyl glyoxalate under acidic conditions yields the oxazolo[5,4-b]pyridine core through intramolecular nucleophilic attack and dehydration.
Reaction Conditions:
-
Reagents: Ethyl glyoxalate, p-toluenesulfonic acid (pTSA)
-
Solvent: Toluene
-
Temperature: Reflux (110°C)
Mechanistic Insight:
The reaction proceeds via initial imine formation between the amine and carbonyl group, followed by acid-catalyzed cyclization to form the oxazole ring (Figure 1).
Alternative Oxazole Ring Formation via Triflylpyridinium Reagents
Recent advancements employ triflylpyridinium reagents (e.g., DMAP-Tf) to activate carboxylic acids for oxazole synthesis. For instance, 5-methylpyridine-2-carboxylic acid can be converted to its acylpyridinium intermediate, which reacts with isocyanoacetates to form the oxazolo[5,4-b]pyridine system.
Key Advantages:
Functionalization of the Phenyl Ring
Introduction of the Methyl Group
The 2-methyl substituent on the phenyl ring is typically introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies. For example, lithiation of 5-bromo-2-methylaniline followed by quenching with methyl iodide affords the 2-methyl-5-bromoaniline precursor.
Optimized Conditions:
Coupling the Oxazolo[5,4-b]pyridine to the Phenyl Ring
Buchwald-Hartwig amination or Ullmann coupling links the oxazolo[5,4-b]pyridine to the 5-position of the phenyl ring. Using a copper-catalyzed Ullmann reaction:
Protocol:
Synthesis of Thiophene-2-carboxamide
Thiophene-2-carbonyl Chloride Preparation
Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride:
Conditions:
Amide Bond Formation
The final coupling step involves reacting thiophene-2-carbonyl chloride with 2-methyl-5-(oxazolo[5,4-b]pyridin-2-yl)aniline:
Procedure:
-
Base: Triethylamine (2.5 equiv)
-
Solvent: Dichloromethane (DCM), 0°C → RT
-
Reaction Time: 12 hours
Comparative Analysis of Synthetic Routes
Key Observations:
-
Modern methods (e.g., DMAP-Tf) improve yields and scalability.
-
Directed lithiation offers superior regioselectivity for methyl introduction.
Characterization and Validation
Synthetic intermediates and the final product are characterized via:
-
¹H/¹³C NMR: Confirms regiochemistry of substituents.
-
IR Spectroscopy: Detects carbonyl stretches (1690–1710 cm⁻¹) and amide N–H (3300 cm⁻¹).
-
Mass Spectrometry: Validates molecular ion peaks (e.g., [M+H]⁺ = 392.1).
Challenges and Optimization Strategies
-
Regioselectivity in Oxazole Formation: Electron-withdrawing groups on pyridine direct cyclization to the 5,4-b position.
-
Side Reactions: Competing over-alkylation during methyl introduction is mitigated by low-temperature lithiation.
-
Purification: Column chromatography (SiO₂, hexane/EtOAc) resolves regioisomeric impurities .
Chemical Reactions Analysis
N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound for drug development. It may serve as a starting point for the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, differing in heterocyclic cores, substituents, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Molecular formulas and weights are inferred or directly sourced from evidence where available.
Key Structural Differences and Implications
Heterocyclic Core Variations: The target compound uses an oxazolo[5,4-b]pyridine ring, while analogs like those in and substitute with a thiazolo[5,4-b]pyridine core. Thiazole rings (sulfur-containing) may enhance metabolic stability compared to oxazole (oxygen-containing), though this depends on specific targets .
Functional Group Modifications :
- The thiophene-2-carboxamide group in the target compound is replaced with benzamide (e.g., ) or sulfonamide (e.g., ) moieties. Sulfonamides often improve solubility but may affect permeability .
- Substituents like 5-chloro () or benzo[d][1,3]dioxole () introduce steric and electronic effects that could modulate receptor interactions.
Linker Diversity :
- The target compound employs a direct phenyl linkage, whereas and use thiourea or pyridinylmethyl linkers, respectively. These modifications influence conformational flexibility and pharmacokinetics .
Activity and Selectivity Considerations
While activity data for the target compound is absent in the evidence, structural analogs provide insights:
Biological Activity
N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide is a compound of considerable interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 418.5 g/mol. The compound features a thiophene core substituted with an oxazole-pyridine moiety, which is critical for its biological activity.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of oxazole-pyridine have shown effectiveness against various viral infections by inhibiting viral replication pathways. The anti-HIV properties of related compounds suggest that this class may also impact other viral targets through similar mechanisms .
Antifibrotic Effects
Recent studies have highlighted the antifibrotic potential of compounds with structural similarities to this compound. These compounds have been shown to inhibit collagen synthesis in hepatic stellate cells (HSCs), suggesting a mechanism involving the modulation of transforming growth factor-beta (TGF-β) signaling pathways. In vitro assays demonstrated that certain derivatives significantly reduced the expression of collagen type I alpha 1 (COL1A1), indicating their potential as therapeutic agents for fibrotic diseases .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activities of this compound:
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| 12m | 45.69 | Inhibits collagen synthesis |
| 12q | 45.81 | Reduces COL1A1 expression |
These findings suggest that modifications in the chemical structure can lead to enhanced biological activities, particularly in antifibrotic applications .
The proposed mechanism involves the inhibition of key signaling pathways associated with fibrosis and viral replication. The compound appears to interfere with TGF-β signaling and may also modulate immune responses to enhance antiviral efficacy. Further research is needed to elucidate the precise molecular interactions and pathways involved.
Conclusion and Future Directions
This compound represents a promising candidate for further development as an antiviral and antifibrotic agent. Ongoing studies are necessary to explore its full therapeutic potential and to optimize its chemical structure for improved efficacy and safety profiles.
Q & A
Q. What synthetic methodologies are commonly employed to construct the oxazolo[5,4-B]pyridine core in this compound?
The oxazolo[5,4-B]pyridine core is typically synthesized via cyclization reactions. For example, a pyridine derivative may undergo annulation with an oxazole precursor under acidic or basic conditions. Microwave-assisted synthesis using catalysts like copper iodide (CuI) in dry pyridine can accelerate cyclization, as seen in analogous thiazolo[5,4-b]pyridine syntheses . Key steps include:
- Core formation : Cyclization of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine under microwave irradiation.
- Functionalization : Subsequent coupling of the core with a thiophene-2-carboxamide group via Suzuki-Miyaura cross-coupling (using palladium catalysts and boron reagents) or amide bond formation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
- X-ray crystallography : For absolute configuration determination, though this depends on obtaining suitable crystals .
Advanced Research Questions
Q. How does the substitution pattern on the oxazolo[5,4-B]pyridine ring influence biological activity compared to thiazolo analogs?
The oxazolo ring’s oxygen atom alters electronic properties and hydrogen-bonding capacity compared to sulfur in thiazolo derivatives. For instance:
- Kinase inhibition : Thiazolo[5,4-b]pyridine derivatives exhibit nanomolar IC values (e.g., 30 nM against PI3K), attributed to sulfur’s polarizability and interactions with hydrophobic kinase pockets .
- Oxazolo derivatives : May display reduced metabolic stability but improved solubility due to oxygen’s electronegativity. Comparative SAR studies using fluorinated or methoxy-substituted analogs can elucidate these effects .
Q. What experimental strategies resolve contradictions in biological activity data across assay conditions?
Discrepancies often arise from variations in assay pH, solvent systems, or cellular permeability. Methodological approaches include:
- Dose-response standardization : Testing across multiple concentrations (e.g., 1 nM–100 µM) to account for potency shifts.
- Permeability assays : Using Caco-2 cell monolayers or PAMPA to correlate cellular uptake with activity .
- Enzymatic vs. cellular assays : Comparing IC values in isolated enzyme assays (e.g., kinase inhibition) vs. cell viability assays (e.g., MTT) to identify off-target effects .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Molecular docking : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock Vina.
- ADMET prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability .
- QSAR modeling : Correlate structural features (e.g., electron-withdrawing substituents on the phenyl ring) with activity to prioritize synthetic targets .
Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s solubility and formulation stability?
Contradictions may stem from polymorphic forms or solvent choice. Solutions include:
Q. Why do in vitro and in vivo efficacy studies sometimes show poor correlation?
Factors include:
- Metabolic instability : Phase I metabolism (e.g., cytochrome P450 oxidation) may reduce bioavailability. Mitigate via deuterium exchange or prodrug strategies .
- Plasma protein binding : High binding (e.g., >95%) reduces free drug concentration. Measure using equilibrium dialysis .
Methodological Tables
Table 1 : Comparative Reactivity of Oxazolo vs. Thiazolo Derivatives
| Property | Oxazolo[5,4-B]pyridine | Thiazolo[5,4-B]pyridine |
|---|---|---|
| LogP (Calculated) | 2.8 | 3.5 |
| Hydrogen-bond acceptors | 4 | 3 |
| Metabolic stability | Moderate | High |
| Kinase inhibition (IC) | 50 nM* | 30 nM |
*Hypothetical data based on structural analogs .
Table 2 : Key Reaction Conditions for Core Functionalization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxazolo ring formation | CuI, pyridine, MW, 150°C, 1 hr | 65 |
| Suzuki coupling | Pd(PPh), KCO, DMF, 80°C | 85 |
| Amidation | EDC/HOBt, DCM, rt, 12 hr | 75 |
Adapted from analogous syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
